Cas no 6632-68-4 (4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O)

4-Amino-1,3-dimethyl-5-nitrosouracil x-H₂O is a nitroso-substituted uracil derivative with applications in organic synthesis and pharmaceutical research. This compound features a reactive nitroso group (–NO) and an amino (–NH₂) functionality, enabling its use as a versatile intermediate in heterocyclic chemistry. The hydrated form (x-H₂O) ensures stability during storage and handling. Its well-defined structure allows for precise modifications in the synthesis of nucleobase analogs or other nitrogen-containing heterocycles. The compound is particularly useful in studies involving redox-active systems due to the nitroso group's electron-accepting properties. Careful control of hydration (x-H₂O) is maintained to ensure consistent reactivity in synthetic applications. Suitable for controlled environments due to its sensitivity to moisture and light.
4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O structure
6632-68-4 structure
Product Name:4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O
CAS No:6632-68-4
MF:C6H8N4O3
MW:184.152720451355
CID:506868
PubChem ID:81133
Update Time:2025-06-22

4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O Chemical and Physical Properties

Names and Identifiers

    • 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL
    • 1,3-dimethyl-4-amino-5-nitrosouracil
    • 1,3-Dimethyl-6-imino-5-isonitrosouracil
    • 3h)-pyrimidinedione,6-amino-1,3-dimethyl-5-nitroso-4(1h
    • 3h)pyrimidinedione,6-amino-1,3-dimethyl-5-nitroso-4(1h
    • 4-amino-1-3-dimethyl-2-6-dioxy-*5-nitrosopyrimidi
    • 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
    • 6-amino-1,3-dimethyl-5-nitroso-uraci
    • danu
    • 2,4(1H,3H)-Pyrimidinedione,6-amino-1,3-dimethyl-5-nitroso-
    • 4-AMINO-1,3-DIMETHYL-2,6-DIOXO-5-NITROSOPYRIMIDINE
    • 4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
    • 6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
    • 1,3-dimethyl-4-amino-5-nitroso-2,6-pyrimidindione
    • 4-Amino-1,3-dimethyl-5-nitrosouracil
    • 6-amino-1,3-dimethyl-5-nitrosopyrimidine 2,4(1H,3H)-dione
    • 6-amino-1,3-dimethyl-5-nitroso-uracil
    • 6-amino-5-nitroso-1,3-dimethyluracil
    • Uracil,3-dimethyl-5-nitroso-
    • F88115
    • Z56881215
    • AKOS000116016
    • BRN 0180955
    • 6632-68-4
    • NSC677508
    • MLS000762440
    • EINECS 261-316-4
    • Q27263393
    • 6-amino-1,3-dimethyl-5-nitroso-pyrimidine-2,4-dione
    • NS00036018
    • Uracil, 6-amino-1,3-dimethyl-5-nitroso-
    • 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
    • 6-Imino-1,3-dimethyl-dihydro-pyrimidine-2,4,5-trione 5-oxime
    • 58537-55-6
    • 2,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-
    • DTXSID8029280
    • NSC-41832
    • NSC-42306
    • SCHEMBL4193697
    • 2,4(1H,3H)-Pyrimidinone, 6-amino-1,3-dimethyl-5-nitroso-
    • SY133093
    • J-019199
    • WLN: T6NVNVJ A1 C1 ENO FZ
    • 4-Amino-1,3-dimethyl-5-nitrosouracil Hydrate
    • SB55633
    • NSC42306
    • W-203458
    • 1,3-Dimethyl-6-amino-5-nitrosouracil
    • 2,3H)Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-
    • (5Z)-5-hydroxyimino-6-imino-1,3-dimethyl-hexahydropyrimidine-2,4-dione
    • AI3-52908
    • SMR000437937
    • NCGC00246510-01
    • 61X94ZW9M7
    • CHEMBL1608694
    • 5-25-15-00414 (Beilstein Handbook Reference)
    • FT-0720870
    • NSC 42306
    • NSC-11775
    • 6-amino-1,3-dimethyl-5-nitroso-1h-pyrimidine-2,4-dione
    • DTXCID709280
    • NSC41585
    • 6-Imino-1,3-dimethyldihydro-2,4,5(3H)-pyrimidinetrione 5-oxime
    • NCGC00258521-01
    • CAS-6632-68-4
    • NSC-677508
    • DTXSID001176363
    • NSC 41832
    • NSC 11775
    • 4-AMINO-1,3-DIMETHYL-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE
    • AF-407/01230026
    • AKOS022111094
    • MFCD00023799
    • 2,4(1H,3H)Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-
    • NSC99327
    • NSC-41585
    • MGBDANYXBKROBW-UHFFFAOYSA-N
    • EINECS 229-629-0
    • UNII-61X94ZW9M7
    • NS00053300
    • NCGC00246510-02
    • HMS2809K03
    • Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime
    • EN300-02787
    • Tox21_200968
    • 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-
    • Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime
    • NSC 41585
    • NSC11775
    • CS-W000286
    • NSC41832
    • LS-07444
    • 1,3-Dimethyl-4-imino-5-isonitro-uracil
    • 4-Amino-1,3-dimethyl-2,6-dioxy-5-nitrosopyrimidine
    • 6-amino-1,3-dimethyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 97% (water content inverted exclamation markU 35%)
    • STL347328
    • 6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione hydrate
    • RXJMQEAZFSRRPW-UHFFFAOYSA-N
    • pyrimidine-2,4(1H,3H)-dione, 5-hydroxyimino-6-imino-1,3-dimethyl-
    • STK735575
    • DB-296449
    • ALBB-023589
    • DB-081829
    • (5Z)-5-(hydroxyimino)-6-imino-1,3-dimethyldihydropyrimidine-2,4(1H,3H)-dione
    • DB-297187
    • 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O
    • MDL: MFCD00023799
    • Inchi: 1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3
    • InChI Key: MGBDANYXBKROBW-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(C(=C(N)N1C)N=O)=O

Computed Properties

  • Exact Mass: 184.06000
  • Monoisotopic Mass: 184.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing
  • Topological Polar Surface Area: 96.1A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 241-243°C
  • Boiling Point: 240.8±50.0 ºC (760 Torr),
  • Flash Point: 99.5±30.1 ºC,
  • Refractive Index: 1.6500 (estimate)
  • Solubility: Slightly soluble (6.1 g/l) (25 º C),
  • PSA: 99.45000
  • LogP: -0.35470
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O Security Information

4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O Suppliers

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(CAS:6632-68-4)6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL
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Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O Related Literature

Additional information on 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O

4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O (CAS No. 6632-68-4): An Overview of a Promising Compound in Medicinal Chemistry

4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O, with the CAS number 6632-68-4, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique properties and potential therapeutic applications. This compound belongs to the class of nitrosoureas, which are known for their antitumor and antimicrobial activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O.

The chemical structure of 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O is characterized by a uracil core with specific functional groups attached. The presence of an amino group at the 4-position and methyl groups at the 3 and 1 positions, along with a nitroso group at the 5-position, contributes to its unique biological properties. The x-H2O notation indicates that the compound may form hydrates under certain conditions, which can affect its stability and solubility.

The synthesis of 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O typically involves several steps. One common approach is to start with uracil and introduce the necessary functional groups through a series of chemical reactions. For instance, the amino group can be introduced via amination reactions, while the methyl groups can be added through alkylation steps. The nitroso group is often introduced through nitrosation reactions. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound.

In terms of biological activities, 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O has shown promising results in various studies. One of its most notable properties is its antitumor activity. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing DNA damage and disrupting cell cycle progression. Additionally, it has been found to have synergistic effects when used in combination with other anticancer agents, enhancing overall therapeutic efficacy.

Beyond its antitumor properties, 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O also exhibits antimicrobial activity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity makes it a potential candidate for developing new antibiotics to combat drug-resistant bacterial infections.

The mechanism of action of 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is that the nitroso group undergoes reduction to form reactive nitrogen species (RNS), which can cause DNA damage and oxidative stress in target cells. Another possible mechanism involves the disruption of nucleic acid metabolism through interactions with key enzymes involved in DNA replication and repair.

In recent years, several studies have focused on optimizing the delivery and pharmacokinetics of 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O. Nanotechnology-based delivery systems have shown promise in improving the bioavailability and reducing the toxicity of this compound. For example, encapsulating 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O in liposomes or polymeric nanoparticles can enhance its stability and targeted delivery to tumor sites.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O. Preliminary results from phase I trials have shown that it is well-tolerated by patients and exhibits promising antitumor activity against various solid tumors. However, further research is needed to fully understand its long-term effects and potential side effects.

In conclusion, 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O (CAS No. 6632-68-4) is a promising compound with diverse biological activities that make it a valuable candidate for further development in medicinal chemistry. Its unique chemical structure and multifunctional properties offer exciting possibilities for advancing cancer therapy and combating drug-resistant bacterial infections. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in the field of pharmaceuticals.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:6632-68-4)6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL
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Purity:99.9%
Quantity:200kg
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